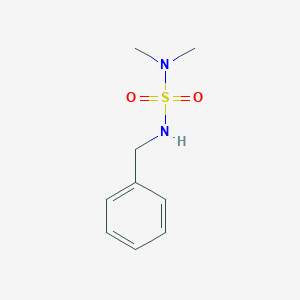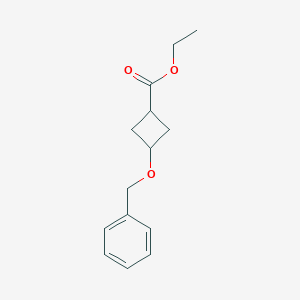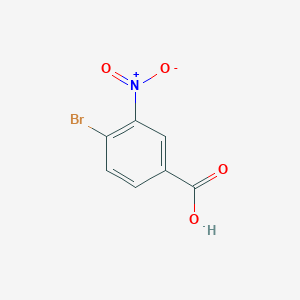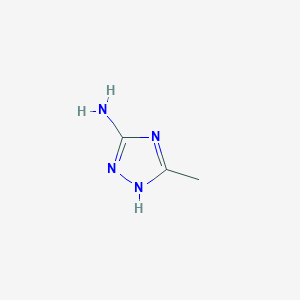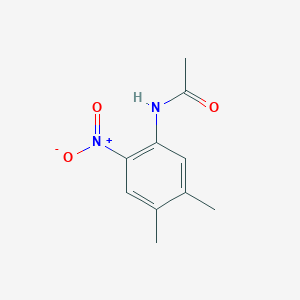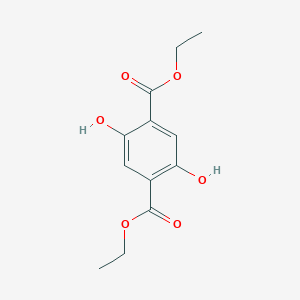
4-苯基-1,3,5-三嗪-2-胺
描述
4-Phenyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their three nitrogen atoms in a six-membered ring structure. This particular compound features a phenyl group attached to the triazine ring, which can influence its chemical properties and potential applications. Triazines, including 4-Phenyl-1,3,5-triazin-2-amine, are of significant interest in various fields due to their stability and versatility in chemical reactions.
科学研究应用
4-Phenyl-1,3,5-triazin-2-amine has several applications in scientific research:
作用机制
Target of Action
4-Phenyl-1,3,5-triazin-2-amine is an important intermediate for the synthesis of triazine compounds . Triazine compounds have been reported to have a wide range of biological activities, including antibacterial, anticancer, anticonvulsant, antifungal, anti-HIV, anti-inflammatory, antimalarial, analgesic, and anti-ulcer
Mode of Action
For instance, some triazine derivatives have been found to inhibit DNA gyrase, a potential drug target .
Result of Action
It is known that triazine derivatives can have a wide range of biological activities, including antibacterial, anticancer, anticonvulsant, antifungal, anti-hiv, anti-inflammatory, antimalarial, analgesic, and anti-ulcer effects .
生化分析
Biochemical Properties
It is known that triazine derivatives can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These reactions could potentially influence the interactions of 4-Phenyl-1,3,5-triazin-2-amine with enzymes, proteins, and other biomolecules.
Cellular Effects
Some triazine derivatives have shown promising activity against various types of cells, including cancer cells
Molecular Mechanism
It is known that triazine derivatives can undergo a variety of organic transformations, which could potentially influence their interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that triazine derivatives are important intermediates for the synthesis of other compounds, suggesting that they may have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Some triazine derivatives have shown promising activity against various types of cells, including cancer cells , suggesting that they may have dose-dependent effects.
Metabolic Pathways
It is known that triazine derivatives can undergo a variety of organic transformations, which could potentially influence their interactions with enzymes and cofactors .
Transport and Distribution
It is known that triazine derivatives can undergo a variety of organic transformations, which could potentially influence their localization or accumulation .
Subcellular Localization
It is known that triazine derivatives can undergo a variety of organic transformations, which could potentially influence their activity or function .
准备方法
Synthetic Routes and Reaction Conditions
4-Phenyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the reaction of benzonitrile with dicyandiamide under controlled conditions. This reaction typically requires a catalyst and specific temperature settings to ensure the formation of the triazine ring .
Another method involves the use of imidates, guanidines, and amides or aldehydes as starting materials. This three-component reaction is base-mediated, often using cesium carbonate, and can produce diverse 1,3,5-triazin-2-amines in good yields .
Industrial Production Methods
Industrial production of 4-Phenyl-1,3,5-triazin-2-amine may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. Microwave-assisted synthesis is one such method that can reduce reaction times and improve product purity .
化学反应分析
Types of Reactions
4-Phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly at the nitrogen atoms.
Cycloaddition: Triazines can undergo cycloaddition reactions, forming more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, often under basic conditions.
Electrophilic Addition: Reagents such as halogens or acids can be used.
Cycloaddition: This reaction may involve dienophiles or other reactive species under controlled temperatures.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while cycloaddition can produce fused ring systems .
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in resins and plastics.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): Used in the synthesis of herbicides and disinfectants.
Uniqueness
This structural difference can lead to variations in reactivity, stability, and biological activity .
属性
IUPAC Name |
4-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-12-6-11-8(13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIXVMRSSZXQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274559 | |
| Record name | 2-AMINO-4-PHENYL-S-TRIAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1853-95-8 | |
| Record name | 4-Phenyl-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1853-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-AMINO-4-PHENYL-S-TRIAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic approaches are available for producing 4-Phenyl-1,3,5-triazin-2-amine derivatives?
A1: A recent study [] describes a novel, efficient method for synthesizing a variety of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, which includes the 4-Phenyl-1,3,5-triazin-2-amine scaffold. This one-pot, three-component reaction utilizes readily available starting materials: cyanoguanidine, aromatic aldehydes (including 4-Phenyl-1,3,5-triazin-2-amine), and cyclic amines. The reaction proceeds under microwave irradiation and involves the formation of dihydrotriazines followed by aromatic dehydrogenation. This method offers advantages in terms of speed, simplicity, and versatility for generating a diverse range of derivatives.
Q2: Is there evidence of biological activity associated with 4-Phenyl-1,3,5-triazin-2-amine derivatives?
A2: Yes, preliminary biological screening data from the study mentioned above [] identified potent antileukemic activity for a specific derivative, 6-[3,4-dihydroisoquinolin-2(1H)-yl]-4-phenyl-1,3,5-triazin-2-amine. This finding highlights the potential of this class of compounds as lead structures for further development in the context of antileukemic agents. Further research is needed to fully elucidate the mechanism of action and explore the therapeutic potential of this and related derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B181140.png)

